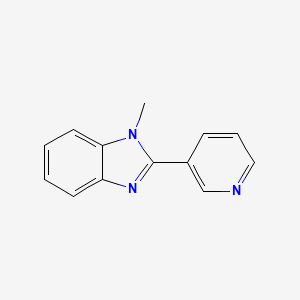

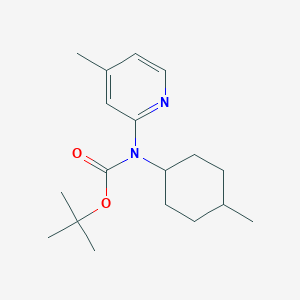

![molecular formula C23H20N4O3S B2597064 1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 845982-73-2](/img/structure/B2597064.png)

1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a complex organic compound. It’s part of the quinoxaline family, which are nitrogen-containing heterocyclic compounds . Quinoxalines have been the subject of significant research due to their diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions .

Synthesis Analysis

The synthesis of quinoxaline derivatives has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .

Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It’s a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .

Chemical Reactions Analysis

Quinoxalines can be synthesized using a variety of methods, with a prime focus on green chemistry and cost-effective methods . The reaction between substituted benzil and derivatives of ortho-phenylenediamine using a catalytic amount of CAN either in methyl cyanide or any protic solvents produced quinoxaline derivatives .

Scientific Research Applications

Synthesis and Chemical Behavior

Research into similar compounds, such as imidazo[4,5-b]quinoxalines, has focused on their synthesis and chemical behavior. For instance, Hamby and Bauer (1987) explored nucleophilic reactions of compounds with structural similarities, revealing insights into the transformations these molecules undergo when reacting with various nucleophiles, which could inform the synthesis and modification of "1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline" for specific applications (Hamby & Bauer, 1987).

Potential Applications in Medicinal Chemistry

The structural analogs of the compound have been investigated for their potential applications in medicinal chemistry. For example, compounds with the imidazoquinoxaline core have been synthesized and evaluated for various biological activities, including antiallergic and anticancer properties. This suggests that "this compound" could also hold potential in these areas, contingent on further empirical research to ascertain its efficacy and safety (Ager et al., 1988).

Green Synthesis and Environmental Considerations

In the broader context of sustainable chemistry, Alavi et al. (2017) demonstrated the green synthesis of quinoxaline derivatives, emphasizing environmentally friendly methodologies. Such approaches could be relevant for synthesizing "this compound" in a manner that minimizes environmental impact, aligning with contemporary priorities in chemical research and manufacturing (Alavi et al., 2017).

Mechanism of Action

The compound also contains a sulfonamide moiety, which is of considerable interest in medicinal chemistry, as it exhibits a wide range of pharmacological activities .

The compound might be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

properties

IUPAC Name |

1-benzyl-3-(4-methoxyphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-16-26(15-17-7-3-2-4-8-17)22-23(27)25-21-10-6-5-9-20(21)24-22/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKJBZNTUOWMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)

![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)

![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)

![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2596994.png)

![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)